
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various routes to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods to industrial scale, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
化学反应分析
Types of Reactions
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent used to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can yield a wide range of products depending on the substituents introduced.
科学研究应用
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways in the body. For example, it may function as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
(4-Acetylpiperazin-1-yl)acetic acid: This compound is used in the preparation of phenylpiperidines as neurokinin NK1 and NK3 antagonists for the treatment of neurokinin-mediated diseases.
The uniqueness of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid lies in its specific structure and the range of applications it offers in various fields.
属性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c1-9-11(13(18)19)3-4-12(14-9)16-7-5-15(6-8-16)10(2)17/h3-4H,5-8H2,1-2H3,(H,18,19) |
InChI 键 |
CHWYYASNGFNKPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



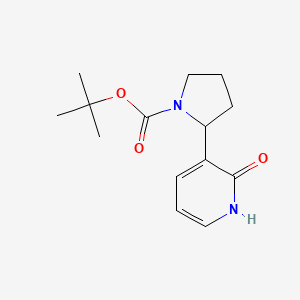
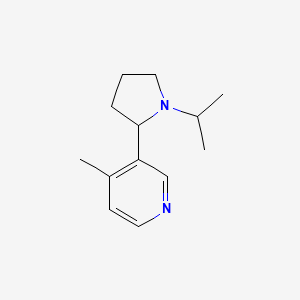
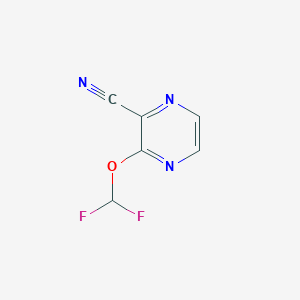
![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)

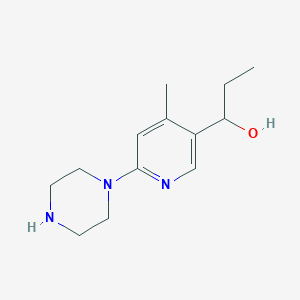



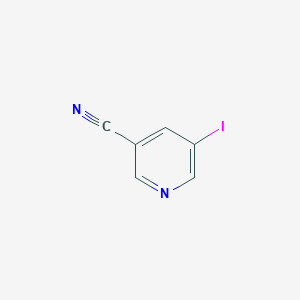
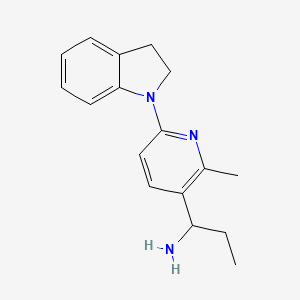
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)

